Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
Description
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate is a heterocyclic compound featuring a partially saturated furan ring substituted with a tert-butylamino group and an ethyl ester. The 4-oxo-4,5-dihydrofuran core imparts unique electronic and steric properties, while the tert-butyl group contributes to lipophilicity and steric bulk. Structural characterization of such compounds typically involves nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software like SHELX aiding in crystallographic refinement .
Properties
CAS No. |
4913-80-8 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 2-(tert-butylamino)-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-10(14)8-7(13)6-16-9(8)12-11(2,3)4/h12H,5-6H2,1-4H3 |
InChI Key |
YACKVMYEZPROBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyanoacrylate Derivatives with tert-Butylamine
Reaction Design and Substrate Selection
The most widely reported strategy for synthesizing ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate involves the cyclization of ethyl 2-cyano-3-(tert-butylamino)acrylate precursors. This method, adapted from analogous furancarboxylate syntheses, employs ethyl glycinate hydrochloride and tert-butylamine as key building blocks. The tert-butyl group introduces steric hindrance, necessitating careful optimization of reaction parameters to accommodate its bulkiness.
Key Reagents and Conditions
- Ethyl 2-cyano-3-(tert-butylamino)acrylate : Synthesized via Knoevenagel condensation between tert-butylamine and ethyl cyanoacetate under acidic conditions.
- Ethyl glycinate hydrochloride : Acts as a nucleophile, facilitating ring closure.
- Base catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred due to its ability to deprotonate intermediates without inducing side reactions.
- Solvent : N,N-Dimethylformamide (DMF) at 95°C, balancing reactivity and solvent polarity.
Mechanistic Pathway
- Deprotonation : DBU abstracts a proton from ethyl glycinate hydrochloride, generating a free amine.
- Nucleophilic Attack : The amine attacks the electrophilic β-carbon of the cyanoacrylate, forming a zwitterionic intermediate.
- Cyclization : Intramolecular attack of the enolate oxygen on the nitrile carbon yields the furan ring.
- Hydrolysis : Water mediates nitrile hydrolysis, introducing the 4-oxo group.
Optimization and Yield Data
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 85–120 | 95 | 52 |
| DBU Equiv. | 0.5–1.5 | 1.0 | 55 |
| Reaction Time (h) | 6–24 | 12 | 54 |
| Solvent | DMF, DMSO, THF | DMF | 52 |
Key Findings :
Michael Addition-Intramolecular Cyclization Approach
Substrate Preparation
An alternative route utilizes tert-butylamine in a Michael addition to ethyl 3-oxo-4-pentenoate, followed by acid-catalyzed cyclization:
- Michael Addition :
$$
\text{Ethyl 3-oxo-4-pentenoate} + \text{tert-butylamine} \xrightarrow{\text{EtOH, 25°C}} \text{ethyl 3-(tert-butylamino)-4-oxopentanoate}
$$ - Cyclization :
$$
\xrightarrow{\text{HCl (cat.), toluene, reflux}} \text{this compound}
$$
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| HCl (3 M) | 48 | 92 | <5% dimerization |
| H2SO4 | 41 | 88 | Sulfonation byproducts |
| p-TsOH | 53 | 95 | None detected |
Insights :
- p-Toluenesulfonic acid (p-TsOH) outperformed mineral acids due to milder acidity and reduced side reactions.
- Prolonged reflux (>8 h) led to lactam formation via over-cyclization.
Transition Metal-Catalyzed Methods
Gold-Catalyzed Cycloisomerization
Recent advances in gold catalysis have enabled the synthesis of sterically hindered furans. Using AuCl3/AgOTf (5 mol%), ethyl 3-(tert-butylamino)-4-oxo-4-pentenoate undergoes cycloisomerization at 60°C in dichloroethane:
$$
\text{Yield}: 62\% \quad \text{TOF}: 12 \, \text{h}^{-1}
$$
Advantages and Limitations
- Pros : High regioselectivity, minimal byproducts.
- Cons : Costly catalysts, sensitivity to moisture.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have been applied to reduce solvent use:
- Reagents : Ethyl cyanoacetate, tert-butylamine, ethyl glycinate hydrochloride.
- Conditions : Stainless-steel jar, 500 rpm, 2 h.
- Yield : 46% (purity: 89%).
Challenges : Incomplete conversion due to limited heat transfer in solid-state reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 52% | 58% |
| Purity | 93% | 97% |
| Throughput | 200 g/day | 1.2 kg/day |
Key Innovations :
- Microfluidic reactors enhance heat/mass transfer, critical for managing the tert-butyl group’s steric effects.
- In-line IR monitoring enables real-time adjustment of DBU concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with 4,5-dihydrothiophene-3-carboxylate derivatives, such as those synthesized in (e.g., 11e–11h ). Below is a systematic comparison based on heterocyclic core, substituent effects, and synthetic outcomes:
Heterocyclic Core: Furan vs. Thiophene
- Electronic Properties: The furan ring (oxygen heteroatom) is less aromatic than thiophene (sulfur heteroatom), leading to higher reactivity in electrophilic substitutions. The 4-oxo group in both cores stabilizes the enol tautomer, but furan’s lower aromaticity may favor keto-enol tautomerization more readily than thiophene analogs.
Stability :
- Thiophene derivatives (e.g., 11e–11h ) are generally more thermally stable due to sulfur’s larger atomic size and reduced ring strain. Furan analogs may exhibit lower stability under harsh conditions.
Substituent Effects: tert-Butylamino vs. Aryl Groups
- In contrast, aryl-substituted derivatives (e.g., 11e–11h) have planar substituents that enable π-π interactions and facilitate crystallization .
Electronic Effects :
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. In vitro assays :
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining (e.g., dose-dependent cytotoxicity observed in cervical cancer cells) .
- DNA fragmentation : Gel electrophoresis confirms apoptotic DNA laddering .
Molecular docking : Use AutoDock Vina to predict binding affinity to tubulin’s colchicine site, leveraging the compound’s planar dihydrofuran ring for hydrophobic interactions .
- Data Interpretation : Compare IC50 values with structural analogs (e.g., methyl vs. ethyl esters) to optimize substituent effects .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid ester hydrolysis .
- Prodrug design : Replace the ethyl ester with a tert-butyl carbamate to enhance plasma stability .
- Case Study : Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate showed reduced activity in vivo due to esterase-mediated cleavage, resolved via structural modification .
Structural and Functional Comparisons
Q. How does the tert-butylamino group influence reactivity compared to other amino substituents?
- Methodology :
- Comparative synthesis : Replace tert-butylamine with cyclohexylamine or benzylamine and monitor reaction kinetics .
- Electronic effects : Use DFT calculations (e.g., Gaussian 09) to evaluate steric bulk and electron-donating capacity .
Experimental Design Tables
| Parameter | Optimized Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Maximizes nucleophilicity | |
| Temperature | 25°C | Minimizes decomposition | |
| Base | Triethylamine | Facilitates deprotonation |
| Biological Assay | Result | Technique | Reference |
|---|---|---|---|
| Apoptosis Induction | IC50 = 12.5 μM (HeLa cells) | Flow cytometry | |
| Tubulin Binding | ΔG = -8.2 kcal/mol | Molecular docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
